4-Methoxy-3-morpholin-4-ylmethyl-benzoic acid hydrochloride
Overview
Description
4-Methoxy-3-morpholin-4-ylmethyl-benzoic acid hydrochloride, also known as PHMB, is a biochemical used for proteomics research . It has a molecular formula of C13H17NO4.HCl and a molecular weight of 287.74 . It is a derivative of benzoic acid and is commonly used as an intermediate in the synthesis of opioid drugs.
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reaction steps involving the condensation of 4-Methoxybenzyl chloride and Morpholine, followed by oxidation using sodium chlorite or sodium chlorate. The product can then be purified using recrystallization or column chromatography.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H17NO4.HCl . The compound is a derivative of benzoic acid, with a morpholin-4-ylmethyl group and a methoxy group attached to the benzene ring .Physical And Chemical Properties Analysis
This compound is a white crystalline solid. It has a molecular weight of 287.74 g/mol . It is soluble in ethanol and acetone but insoluble in water. The compound has a pKa of 4.16, which means it is a weak acid, and its pH ranges from 4 to 8.Mechanism of Action
The mechanism of action of 4-Methoxy-3-morpholin-4-ylmethyl-benzoic acid hydrochloride is not explicitly stated in the sources retrieved. As an intermediate in the synthesis of opioid drugs, it may contribute to the overall pharmacological activity of the final product.
properties
IUPAC Name |
4-methoxy-3-(morpholin-4-ylmethyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-12-3-2-10(13(15)16)8-11(12)9-14-4-6-18-7-5-14;/h2-3,8H,4-7,9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVLHCNORZCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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